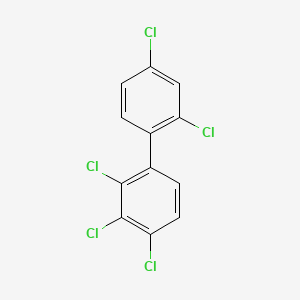

2,2',3,4,4'-Pentachlorobiphenyl

説明

Historical Perspective of Polychlorinated Biphenyl (B1667301) (PCB) Congener Research

The history of PCB research has evolved significantly over time. Initially synthesized in the late 19th century and commercially produced starting in 1929, PCBs were valued for their chemical stability, non-flammability, and electrical insulating properties. epa.govcleanthehousatonic.com They were used in a wide array of industrial applications, including transformers, capacitors, and as plasticizers in paints and plastics. epa.gov For decades, PCBs were manufactured and used as complex mixtures, such as the Aroclor series in the United States. epa.gov

Early research focused on the properties and applications of these commercial mixtures. However, the discovery of their widespread environmental contamination and biological accumulation in the 1960s prompted a shift in research focus. cleanthehousatonic.comwikipedia.org Scientists began to recognize that the individual PCB congeners within the mixtures possessed different physical, chemical, and toxicological properties. This led to the development of congener-specific analysis, allowing researchers to study the environmental distribution and biological effects of individual PCBs, such as 2,2',3,4,4'-pentachlorobiphenyl. The numbering system for the 209 congeners was established in 1980 to standardize research and reporting. epa.gov The production of PCBs was banned in the United States in 1979 due to their persistence and adverse health effects. epa.govresearchgate.net

Overview of Current Research Trajectories

Contemporary research on this compound and other PCBs continues to explore several key areas. A primary focus is on the long-term fate and transport of these compounds in the environment, including their movement through soil, water, and air, and their accumulation in the food web. wikipedia.org Studies also investigate the metabolism and toxicokinetics of specific congeners to better understand how they are processed and stored in living organisms. nih.gov

Another significant research trajectory involves the development of more sensitive and accurate analytical methods for detecting and quantifying low levels of PCBs in complex environmental and biological samples. Furthermore, there is ongoing research into the remediation of PCB-contaminated sites, exploring various physical, chemical, and biological methods to remove or degrade these persistent pollutants. The study of inadvertent PCB production, where PCBs are unintentionally generated in certain manufacturing processes, is also an area of active investigation. epa.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C12H5Cl5 |

| Molecular Weight | 326.4 g/mol |

| CAS Number | 65510-45-4 |

| Appearance | Varies from thin, light-colored liquids to yellow or black waxy solids (for PCBs in general) epa.gov |

| Boiling Point | High (characteristic of PCBs) epa.gov |

| Flammability | Non-flammable (characteristic of PCBs) epa.gov |

This table presents a summary of key physicochemical properties for this compound. Data sourced from PubChem. nih.gov

Research Findings on PCB Congeners

| Research Area | Key Findings |

| Environmental Presence | Total PCB concentrations in sediment cores from Lake Chaohu, China, ranged from 0.03 to 24.11 ng g-1 (dry weight). nih.gov |

| Bioaccumulation | PCBs are known to bioaccumulate in the fatty tissues of animals and humans due to their high resistance to degradation. researchgate.net |

| Historical Trends | Sediment core analysis has shown the appearance of a single PCB congener between 1933 and 1959, with multiple congeners appearing from 1959 to 2018, peaking between 1962 and 1998. researchgate.net |

| Source Apportionment | Analysis of PCB congener patterns can indicate a shift from commercial PCB sources to other sources, such as the production of certain pigments. nih.gov |

This table summarizes significant research findings related to the environmental presence and behavior of PCB congeners.

特性

IUPAC Name |

1,2,3-trichloro-4-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-1-2-7(10(15)5-6)8-3-4-9(14)12(17)11(8)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACXVZHAJMVESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073599 | |

| Record name | 2,2',3,4,4'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65510-45-4 | |

| Record name | PCB 85 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65510-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,4,4'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065510454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978Z792J4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Distribution and Transport Dynamics of 2,2 ,3,4,4 Pentachlorobiphenyl

Inter-Compartmental Exchange Processes

Air-Water Exchange and Volatilization

The transfer of 2,2',3,4,4'-pentachlorobiphenyl between the atmosphere and water bodies is a critical process in its global transport. This exchange is governed by the compound's Henry's Law constant, which describes the partitioning between the aqueous and gaseous phases at equilibrium. A higher Henry's Law constant indicates a greater tendency for the compound to volatilize from water into the air.

The Henry's Law constant for this compound (PCB 85) has been reported, providing a basis for assessing its volatilization potential. Although the rate of volatilization can be low, due to the persistence and stability of PCBs, the total loss from aquatic systems over time can be significant. The volatilization of PCBs from water is also influenced by environmental factors such as temperature, wind speed, and the degree of turbulence at the air-water interface. Strong adsorption of PCBs to sediment and suspended particles can compete with volatilization, with higher chlorinated congeners having longer half-lives in the water column.

Soil-Water Partitioning and Leaching Processes

The fate of this compound in terrestrial environments is largely controlled by its partitioning between soil and water. Due to its high hydrophobicity, this compound exhibits strong sorption to soil organic matter. This strong binding significantly limits its mobility in soil and its potential to leach into groundwater.

Sources and Release Pathways in the Environment

Historical Industrial Production and Applications

This compound was not produced commercially as an individual congener but was a component of technical PCB mixtures, which were marketed under various trade names, most notably Aroclor in the United States. cdc.govepa.gov These mixtures were produced by the chlorination of biphenyl (B1667301), resulting in a range of congeners with varying numbers and positions of chlorine atoms. cdc.gov The final digit in the four-digit Aroclor name typically indicates the percentage of chlorine by weight. epa.gov

Analysis of various Aroclor mixtures has revealed the presence of this compound (PCB 85) in several formulations. Its concentration varies between different Aroclor products and even between different batches of the same product.

Weight Percentage of this compound (PCB 85) in Aroclor Mixtures

| Aroclor Mixture | Weight Percentage of PCB 85 |

|---|---|

| Aroclor 1242 | 0.45 |

| Aroclor 1248 | 1.5 |

| Aroclor 1254 | 3.5 |

Data synthesized from a comprehensive analysis of 17 different Aroclor mixtures. nm.gov

The primary applications of these Aroclor mixtures were in electrical equipment as dielectric fluids in capacitors and transformers due to their thermal stability and insulating properties. nih.gov They were also used in a variety of other applications, including as heat transfer fluids, hydraulic fluids, and plasticizers in paints, sealants, and carbonless copy paper. The widespread use of these products led to the release of this compound into the environment through spills, leaks, improper disposal, and volatilization from products.

Inadvertent Formation and Non-Aroclor Sources (e.g., Pigments/Paints)

Beyond their intentional production in technical mixtures, PCBs can also be unintentionally generated as byproducts in various industrial chemical processes. A significant non-Aroclor source of PCBs is the manufacturing of certain pigments and dyes used in paints, inks, textiles, and other consumer products. acs.orgresearchgate.net

The production of some organic pigments, particularly diarylide yellow and phthalocyanine pigments, can lead to the inadvertent formation of a wide range of PCB congeners. acs.org These reactions often involve chlorinated starting materials or solvents under high temperatures, which can result in the unintended synthesis of PCBs. While numerous studies have identified various PCB congeners as byproducts in pigments, with a particular focus on congeners like 3,3′-dichlorobiphenyl (PCB 11), specific evidence directly identifying this compound (PCB 85) as an inadvertent byproduct in pigment manufacturing is limited in the available scientific literature. However, the detection of a broad spectrum of congeners, from lower to higher chlorinated biphenyls, in these products suggests that the formation of various pentachlorobiphenyls is plausible. acs.org The continued production and use of products containing these pigments can act as an ongoing source of PCBs to the environment, even after the ban on their intentional manufacturing.

Legacy Contamination Release (e.g., Landfills, Hazardous Waste Sites)

Landfills and hazardous waste sites represent significant reservoirs of historical pollution, acting as long-term sources for the release of persistent organic pollutants like this compound (PCB-87) into the environment. The improper disposal of industrial wastes, PCB-containing products, and contaminated materials in the past has led to the accumulation of these compounds in soil, sediments, and leachate within these legacy sites.

The release of this compound from these sites is a complex process governed by various physical, chemical, and biological factors. Leaching from landfills is a primary pathway for the transport of this compound into the surrounding environment. The percolation of rainwater through the waste mass can mobilize PCB-87, carrying it into the underlying soil and potentially contaminating groundwater. The composition of the landfill leachate, including the presence of organic solvents, can enhance the solubility and mobility of PCBs.

Similarly, hazardous waste sites, which may contain high concentrations of industrial chemicals and byproducts, can be significant sources of this compound. Erosion of contaminated soils, volatilization into the atmosphere, and transport via surface runoff can all contribute to the dispersal of this compound from these sites. Studies have shown that even decades after the cessation of disposal activities, these legacy sites can continue to release PCBs into the environment.

Detailed Research Findings

Research has consistently detected the presence of various PCB congeners, including this compound, in environmental media surrounding landfills and hazardous waste sites. For instance, investigations at former industrial waste landfills have identified a range of PCB concentrations in soil, plants, and water, with the distribution and concentration of specific congeners varying depending on the nature of the disposed waste and the local environmental conditions.

Studies focusing on the leaching potential of PCBs from contaminated soils have demonstrated that while higher chlorinated PCBs tend to have lower mobility, they can still be detected in leachate. The Toxicity Characteristic Leaching Procedure (TCLP) is a common method used to simulate the leaching process in a landfill environment and assess the potential for contaminants to migrate. Research utilizing this method has shown that PCBs can be present in the leachate from contaminated soils, indicating a risk of groundwater contamination over extended periods.

Data on this compound in Legacy Contamination Sites

The following tables present data on the concentration of this compound in soil and sediment from various legacy contamination sites. It is important to note that concentrations can vary significantly depending on the specific location, depth of sampling, and the history of the site.

Concentration of this compound (PCB-87) in Soil from Legacy Contamination Sites

| Site Type | Location Description | Concentration (µg/kg) | Reference |

|---|---|---|---|

| Former Industrial Waste Landfill | Topsoil (0-20 cm) | Range: 5.2 - 14.2 | icm.edu.pl |

| Hazardous Waste Site | Surface Soil | Not specified for individual congener | cdc.gov |

| Poorly-Managed Dumpsite | Topsoil | Predominant congener, but specific concentration not provided | tandfonline.com |

Concentration of this compound (PCB-87) in Sediment near Legacy Contamination Sites

| Site Type | Location Description | Concentration (µg/kg) | Reference |

|---|---|---|---|

| Superfund Site | Harbor Sediments | Not specified for individual congener | nih.gov |

| Industrial Park Outfall | Riverbed Sediment | Not specified for individual congener | nih.gov |

Ecological Bioaccumulation and Trophic Magnification of 2,2 ,3,4,4 Pentachlorobiphenyl

Mechanisms of Biotic Uptake and Internal Distribution

The journey of 2,2',3,4,4'-pentachlorobiphenyl from the environment into an organism and its subsequent distribution is a complex process governed by its physicochemical properties and the organism's physiology.

Absorption and Distribution in Organisms

Like other polychlorinated biphenyls (PCBs), this compound is readily absorbed by organisms through various routes, including ingestion of contaminated food and, for aquatic life, passive diffusion from water across respiratory surfaces like gills. nih.govresearchgate.net Once absorbed, it is transported through the bloodstream, often bound to proteins such as albumin, to various tissues and organs. nih.gov Studies on other PCB congeners have shown that upon entering the circulatory system, they are quickly distributed from the blood to tissues, with peak concentrations in different organs varying over time. nih.gov For instance, research on inhaled PCBs in rats suggests they are readily absorbed and distributed via the blood to target tissues, bypassing the initial metabolism that occurs in the liver after oral ingestion. nih.gov The distribution pattern is influenced by the blood flow to different tissues and the affinity of the compound for specific tissues.

Storage in Adipose Tissues

Due to its high lipophilicity, a defining characteristic of PCBs, this compound has a strong tendency to accumulate in fatty tissues. wikipedia.org Adipose tissue serves as the primary long-term storage site for this compound within an organism. nih.gov Research on other pentachlorobiphenyls in mice has demonstrated that the highest concentrations are found in brown fat, which becomes the main reservoir for the unchanged compound. nih.gov This storage in fat is a key reason for its persistence in the body, as the slow metabolism of PCBs means they are not readily broken down and excreted. nih.gov The accumulation in adipose tissue can lead to long-term exposure for the organism and serves as a significant source for trophic transfer to predators.

Bioaccumulation and Bioconcentration Factors in Model Organisms

The extent to which this compound accumulates in an organism is quantified by its bioaccumulation factor (BAF) and bioconcentration factor (BCF). The BCF measures the accumulation of a chemical from water only, while the BAF considers all routes of exposure, including food. nih.gov These factors are crucial for assessing the ecological risk of this compound.

Aquatic Organism Bioaccumulation (e.g., Phytoplankton, Zooplankton, Fish)

In aquatic environments, this compound can be taken up by organisms at the base of the food web, such as phytoplankton and zooplankton. These organisms can accumulate PCBs directly from the water. wikipedia.org Fish then accumulate the compound by consuming these smaller organisms and through direct uptake from the water via their gills. researchgate.net The process of bioconcentration is often modeled as a passive partitioning of the chemical between the organism's lipids and the surrounding water. cwejournal.org Studies have shown that various factors, including the organism's feeding habits, habitat, and metabolic capacity, can influence the bioaccumulation of different PCB congeners. cwejournal.org

A study investigating the bioaccumulation of PCBs in tilapia found that the presence of microplastics can influence the uptake of these contaminants. nih.gov For example, 1 mm microplastics that were briefly in the mouth and then passed through the gills facilitated the transfer and accumulation of PCB-118 in the gills and muscle tissue. nih.gov

Table 1: Bioaccumulation of PCBs in Aquatic Organisms

| Organism Type | Route of Uptake | Factors Influencing Accumulation |

|---|---|---|

| Phytoplankton | Direct absorption from water | Water concentration, phytoplankton species |

| Zooplankton | Consumption of phytoplankton, direct absorption | Water concentration, zooplankton species |

| Fish | Consumption of zooplankton and other fish, gill uptake | Trophic level, lipid content, metabolic rate |

Terrestrial Organism Accumulation

While less studied for this specific congener, the principles of bioaccumulation also apply to terrestrial ecosystems. Organisms can be exposed to this compound through the consumption of contaminated soil, vegetation, or prey. For instance, studies on other pentachlorobiphenyls have shown their presence in soil and the potential for uptake by plants like Medicago sativa and Lolium italicum. researchgate.net The compound can then be transferred to herbivores and subsequently to carnivores, leading to accumulation at higher trophic levels.

Trophic Transfer and Biomagnification through Food Webs

One of the most significant ecological impacts of this compound is its ability to biomagnify, meaning its concentration increases in organisms at successively higher levels in the food web. wikipedia.org This process is a direct consequence of its persistence and bioaccumulation in individual organisms.

As smaller organisms containing this compound are consumed by larger ones, the compound is transferred and accumulates in the predator's tissues, particularly in fat. researchgate.net Because the compound is not easily metabolized or excreted, it becomes more concentrated at each step of the food chain. nih.gov This can lead to very high concentrations in top predators, such as large fish, marine mammals, and birds of prey. researchgate.netmdpi.com

Research has shown that PCBs, in general, are found in a variety of marine mammals and have been linked to population declines. researchgate.net The biomagnification of PCBs is a well-documented phenomenon, and it is expected that this compound follows this pattern due to its chemical properties. researchgate.net Studies on food webs in the South China Sea have demonstrated the biomagnification of PCBs in biota, with higher concentrations found in species at higher trophic levels. mdpi.com

Table 2: Trophic Transfer and Biomagnification of PCBs

| Trophic Level | Organism Example | Concentration of this compound |

|---|---|---|

| Primary Producers | Phytoplankton | Low |

| Primary Consumers | Zooplankton | Moderate |

| Secondary Consumers | Small Fish | High |

| Tertiary Consumers | Large Fish, Birds | Very High |

Quantification of Trophic Magnification Potential (BMF, TMF)

The potential for a chemical to biomagnify is quantified using metrics such as the Biomagnification Factor (BMF) and the Trophic Magnification Factor (TMF). A TMF value greater than 1 is generally considered evidence that a substance is bioaccumulative. nih.gov TMFs are derived from the slope of a linear regression between the log-transformed, lipid-normalized contaminant concentration and the trophic position of organisms in a food web. sfu.camdpi.comsfu.ca Trophic position is typically determined using stable nitrogen isotope analysis (δ¹⁵N). nih.govusgs.gov

While extensive data exists for many polychlorinated biphenyls (PCBs), specific TMF values for this compound (PCB 85) are not as commonly reported as for other indicator congeners like PCB 153. However, studies analyzing PCB congener groups have established TMFs for pentachlorobiphenyls (Penta-CBs). For instance, in a study of the food web of Lake Mergozzo, Italy, the TMF for the sum of pentachlorobiphenyls was calculated.

| Compound Group | TMF (Lipid Weight) | p-value | Food Web Location |

|---|---|---|---|

| Penta-CB | 4.53 | < 0.05 | Lake Mergozzo, Italy |

Table 1. Trophic Magnification Factor for Pentachlorobiphenyls in the Lake Mergozzo food web. Data derived from a study on legacy and emerging pollutants. researchgate.net

Research indicates that TMFs for individual PCB congeners can range significantly, from 1.5 to 6.6 in some aquatic food webs. usgs.gov The highest TMFs are often observed for congeners that are resistant to metabolic degradation. karenkiddlab.comusgs.gov

Congener-Specific Accumulation Patterns and Factors

The accumulation of PCBs in biota is highly dependent on the specific congener. Factors influencing these patterns include the degree of chlorination and the positions of chlorine atoms on the biphenyl (B1667301) rings. nih.govuib.no Generally, congeners with a higher degree of chlorination tend to have a greater potential for bioaccumulation. nih.gov

The congener profile found in organisms can differ significantly from the source profile due to varying rates of uptake, metabolism, and elimination among different congeners. For this compound, its structure as a pentachlorobiphenyl places it in a group of moderately chlorinated congeners. Studies have shown that the congener composition in fish is more influenced by the species than by the geographic location of capture. uib.no In fatty fish from the North-East Atlantic Ocean, dioxin-like PCBs, a group that includes some pentachlorobiphenyls, showed less variability in their congener profiles across different sea regions and species compared to other POPs. uib.no

Influencing Factors on Bioaccumulation Potential

Several interconnected factors determine the extent to which this compound bioaccumulates in an organism and biomagnifies through the food web.

Species-Specific Metabolic Capacities and Biotransformation

The ability of an organism to metabolize and excrete PCBs is a critical factor controlling its bioaccumulation. This biotransformation capacity is highly species-specific and depends on the activity of metabolic enzymes, particularly the cytochrome P450 (CYP) enzyme system. wikipedia.orgfrontiersin.org

Lipid Content and Octanol-Water Partitioning Coefficient (Kow)

As a lipophilic ("fat-loving") compound, this compound has a low solubility in water and a high affinity for lipids. wikipedia.org This property is a primary driver of its bioaccumulation. Organisms with higher lipid content tend to accumulate higher concentrations of PCBs. The octanol-water partitioning coefficient (Log Kow) is a key chemical property used to predict the bioaccumulation potential of hydrophobic substances. A higher Log Kow value generally correlates with a higher potential for bioaccumulation. usgs.gov

The relationship between Log Kow and trophic magnification is complex; studies have shown that TMFs for PCBs increase strongly with Log Kow up to a certain point. usgs.govusgs.gov For very hydrophobic compounds, other factors like molecular size may limit uptake. umweltbundesamt.de

| Compound | Computed Log Kow (XLogP3) |

|---|---|

| This compound (PCB 85) | 6.6 |

Table 2. Computed octanol-water partitioning coefficient for this compound. nih.gov

Maternal Transfer Dynamics

Maternal transfer is a significant pathway for the exposure of offspring to persistent organic pollutants like PCBs. These lipophilic compounds can be transferred from mother to offspring during gestation (in utero) and/or lactation. Studies on the congener 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB 118), which is structurally similar to PCB 85, have demonstrated that in utero exposure in mice can occur, leading to accumulation in the fetus and subsequent health effects on the offspring. nih.govnih.gov PCBs are known to accumulate in breast milk, providing a direct route of exposure for nursing young. nih.gov This transfer can result in significant body burdens of PCBs in early life stages, contributing to the multigenerational persistence of these contaminants in animal populations.

Mechanistic Ecotoxicology of 2,2 ,3,4,4 Pentachlorobiphenyl in Model Organisms

Molecular and Cellular Mechanisms of Action in Non-Human Biota

The chemical compound 2,2',3,4,4'-Pentachlorobiphenyl, also known as PCB 85, is a member of the polychlorinated biphenyl (B1667301) (PCB) group of synthetic organic compounds. nih.gov PCBs were widely used in various industrial applications before being banned due to their persistence in the environment and adverse health effects. nih.gov The specific mechanisms through which this compound exerts its toxic effects on non-human organisms are multifaceted and involve interactions with various cellular and molecular pathways.

While some PCBs are potent activators of the Aryl Hydrocarbon Receptor (AhR), the affinity and subsequent signaling cascade activation can vary significantly between different congeners. For instance, studies on the related congener 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB 118) have shown that it can upregulate the AhR-responsive gene, cytochrome P450 1A1 (CYP1A1), in rat thyroid cells. nih.gov This activation of the AhR pathway can lead to a cascade of downstream events, including the induction of inflammatory responses. nih.gov Research on another congener, 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126), has demonstrated its ability to activate the AhR/Cyp1a1 pathway in male mice, leading to increased oxidative stress in testicular tissue and subsequent cell apoptosis. nih.gov However, the specific efficiency of AhR activation by different PCBs can be influenced by their molecular structure, with ortho-chlorine substitutions sometimes reducing the affinity for the AhR. nih.gov

PCBs are recognized as endocrine-disrupting chemicals that can interfere with the normal functioning of the endocrine system in various ways. nih.gov One of the primary targets is the thyroid gland. comfortncolor.com For example, exposure to 2,3',4,4',5-pentachlorobiphenyl (PCB 118) has been shown to impair thyroid function in rats by reducing the expression of the sodium/iodide symporter (NIS) protein, which is crucial for thyroid hormone synthesis. jst.go.jpnih.gov This disruption can lead to a state of "thyroid resistance syndrome". researchgate.net The mechanism of this disruption appears to be, at least in part, independent of AhR activation. researchgate.net Furthermore, PCB 118 exposure can induce inflammatory responses in the thyroid through both JNK and AhR-mediated pathways, further contributing to thyroid dysfunction. nih.gov

In addition to thyroid disruption, some PCBs and their hydroxylated metabolites can interact with other hormone receptors. While direct binding of this compound to estrogen receptors has not been extensively detailed, other PCB congeners have been shown to exhibit estrogenic activity. psu.edu For instance, PCB mixtures rich in ortho-chlorinated biphenyls have demonstrated estrogenic effects in female rats. psu.edu

The neurotoxic effects of PCBs are a significant area of concern. Some PCBs are believed to interfere with calcium channels and alter brain dopamine (B1211576) levels. nih.gov Dopamine is a critical neurotransmitter, and its synthesis can be influenced by various factors. chemrxiv.orggoogle.com While direct studies on this compound's effect on dopamine synthesis are limited, the broader class of PCBs has been linked to neurodevelopmental issues. Several neurotoxic PCB congeners can undergo enantiomeric enrichment in mammals, which may modulate their developmental neurotoxicity. nih.gov The precursor to dopamine, L-dopa, can be metabolized within serotonergic neurons to produce dopamine, which can then lead to oxidative stress and cytotoxicity. nih.gov This highlights a potential mechanism by which PCB-induced alterations in neurotransmitter systems could lead to adverse neurological outcomes.

A well-established mechanism of PCB toxicity is the induction of xenobiotic metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. youtube.com Specifically, the induction of CYP1A1 is a common biomarker for exposure to AhR-activating PCBs. nih.govnih.gov Studies on 3,3',4,4',5-pentachlorobiphenyl have shown significant induction of CYP1A1 in rat liver microsomes. nih.gov This induction is not always straightforward and can exhibit dose-dependent and species-specific differences. nih.govnih.gov For example, in the marine fish scup, low doses of 3,3',4,4',5-pentachlorobiphenyl induced CYP1A protein and catalytic activity, while high doses led to suppression of its activity despite strong induction of CYP1A mRNA. nih.gov Furthermore, the induction of different CYP isozymes can vary, as seen in the differential induction of P450 IA1 and IVA1 in rats and guinea pigs treated with 3,3',4,4',5-pentachlorobiphenyl. nih.gov In vitro studies using primary rat hepatocytes have also demonstrated a concentration-dependent induction of CYP1A1 by 3,3',4,4',5-pentachlorobiphenyl. nih.gov

Exposure to certain PCBs can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. researchgate.net This oxidative stress is a key mechanism underlying the toxicity of some congeners. For example, 3,3',4,4',5-pentachlorobiphenyl (PCB 126) has been shown to increase lipid peroxidation in the liver and adipose tissue of chicken embryos, an effect linked to decreased activity of the antioxidant enzyme glutathione (B108866) peroxidase. nih.gov Similarly, in the marine fish scup, this congener stimulated ROS production in liver microsomes, and the rate of ROS production was correlated with CYP1A activity. nih.gov In male mice, exposure to 2,3',4,4',5-pentachlorobiphenyl (PCB 118) increased oxidative stress levels in sperm and testicular tissue. nih.gov This PCB-induced oxidative stress can activate signaling pathways like the JNK pathway, which is implicated in thyroid dysfunction. nih.gov

Comparative Mechanistic Responses Across Different Ecological Taxa

The toxicological effects of this compound and related congeners can vary significantly across different species and taxonomic groups. These differences can be attributed to variations in metabolic pathways, receptor sensitivities, and antioxidant defense mechanisms.

For instance, a study comparing the effects of 3,3',4,4',5-pentachlorobiphenyl (PCB 126) on chicken and duck embryos revealed marked species-specific sensitivity. nih.gov Chicken embryos exhibited increased mortality, malformations, and significant oxidative stress, while duck embryos were largely unaffected at the same doses. nih.gov This difference was attributed, in part, to higher basal levels of the antioxidant enzyme glutathione peroxidase in duck embryos, suggesting a greater capacity to mitigate oxidative damage. nih.gov

Similarly, the induction of cytochrome P450 enzymes can differ between species. In a comparative study, 3,3',4,4',5-pentachlorobiphenyl significantly induced P450 IA1 in rats but only slightly in guinea pigs, whereas P450 IVA1 was suppressed in rats but induced in guinea pigs. nih.gov These species-specific differences in enzyme induction highlight the complexity of extrapolating toxicological data across different taxa.

The cellular responses to PCBs can also vary. In Chinese hamster cells, the ability of different PCB congeners to induce abnormal mitosis was found to be more dependent on the presence of ortho-chlorine substitutions rather than their affinity for the Ah receptor. nih.gov This suggests that mechanisms other than AhR activation can be significant drivers of toxicity in certain cell types and species.

Table 1: Effects of Pentachlorobiphenyl Congeners on Molecular and Cellular Mechanisms in Different Model Organisms

| PCB Congener | Model Organism | Key Mechanistic Finding |

|---|---|---|

| 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) | Wistar Rats | Impaired thyroid function via reduced sodium/iodide symporter (NIS) expression. jst.go.jpnih.gov |

| 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) | FRTL-5 Rat Thyroid Cells | Induced inflammatory responses through JNK and AhR-mediated pathways. nih.gov |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | Male Mice | Activated AhR/Cyp1a1 pathway, leading to testicular oxidative stress and apoptosis. nih.gov |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | Rat and Guinea Pig | Differential induction of cytochrome P450 isozymes (P450 IA1 and IVA1). nih.gov |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | Marine Fish (Scup) | Dose-dependent induction and suppression of CYP1A activity, correlated with ROS production. nih.gov |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | Chicken and Duck Embryos | Species-specific sensitivity to toxicity and oxidative stress, with ducks being more resistant. nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3',4,4',5-Pentachlorobiphenyl |

| 3,3',4,4',5-Pentachlorobiphenyl |

| 2,2',5,5'-Tetrachlorobiphenyl |

| 3,3',4,4'-Tetrachlorobiphenyl |

| 2,2',4,4',5,5'-Hexachlorobiphenyl |

| Triphenyltin |

| L-dopa |

| Dopamine |

| Cytochrome P450 |

| Cytochrome P450 1A1 (CYP1A1) |

| Cytochrome P450 IVA1 |

| Sodium/iodide symporter (NIS) |

| Glutathione peroxidase |

| Aryl Hydrocarbon Receptor (AhR) |

Formation of Biologically Active Metabolites and Their Roles

The biotransformation of this compound (PCB 85) is a critical process that significantly influences its ecotoxicological profile. While metabolism is often a pathway for detoxification, in the case of PCBs, it can also lead to the formation of metabolites that are more biologically active and toxic than the parent compound. nih.gov The primary route of metabolism for PCBs involves oxidation, conjugation, and the formation of various intermediate and stable metabolites.

The initial and most crucial step in the biotransformation of PCB 85 is oxidation, a reaction catalyzed by the cytochrome P450 (CYP) enzyme system. This process introduces a hydroxyl (-OH) group onto the biphenyl structure, forming hydroxylated PCBs (OH-PCBs). These OH-PCBs are generally more water-soluble than the parent PCB, which can facilitate their excretion. However, they are also structurally similar to endogenous molecules like steroid hormones and thyroid hormones, which can lead to significant biological disruptions. mdpi.com

These hydroxylated metabolites can undergo further biotransformation through conjugation with endogenous molecules such as sulfates, forming PCB sulfates. nih.gov This conjugation further increases the water solubility of the metabolites, aiding in their elimination from the body. However, both hydroxylated and sulfated metabolites have been shown to persist in tissues and exert their own toxic effects. nih.gov

In addition to hydroxylation and sulfation, the metabolic activation of PCBs can also lead to the formation of highly reactive intermediates, such as arene oxides and quinones. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and genotoxicity. nih.gov

The specific types and amounts of metabolites formed from PCB 85 can vary depending on the species, tissue, and the specific CYP enzymes involved. The pattern of chlorine substitution on the biphenyl rings of PCB 85 influences where hydroxylation occurs.

Roles of Biologically Active Metabolites

The metabolites of PCB 85 are not merely inert byproducts; they are biologically active molecules that can interfere with various physiological processes, often with greater potency than the parent compound. Their roles in mediating the ecotoxicology of PCB 85 are multifaceted and significant.

Hydroxylated metabolites of PCBs are well-documented endocrine disruptors. Due to their structural similarity to steroid hormones, such as estrogens, they can interact with hormone receptors, leading to either agonistic or antagonistic effects. This can disrupt reproductive processes and normal development in a variety of model organisms.

Furthermore, the structural resemblance of certain OH-PCBs to thyroid hormones allows them to bind to thyroid hormone transport proteins, such as transthyretin. mdpi.com This can displace thyroid hormones from their transport proteins, disrupting thyroid hormone homeostasis, which is crucial for normal growth, development, and metabolism. mdpi.comnih.gov Studies on other pentachlorobiphenyls, like PCB 118, have demonstrated the potential for these compounds and their metabolites to interfere with the hypothalamo-pituitary-thyroid axis. nih.govoup.comnih.gov While direct evidence for PCB 85 metabolites is less extensive, the established mechanisms for similar congeners suggest a high potential for such disruptive effects.

The formation of reactive quinone metabolites from the oxidation of OH-PCBs represents a significant mechanism of toxicity. These quinones are electrophilic and can readily react with nucleophilic groups in cellular macromolecules, including proteins and DNA. This can lead to enzyme inactivation, depletion of cellular antioxidants like glutathione, and the formation of DNA adducts, which can be mutagenic and carcinogenic.

The table below summarizes the major classes of biologically active metabolites of this compound and their recognized roles in ecotoxicology.

| Metabolite Class | Formation Pathway | Key Roles in Ecotoxicology |

| Hydroxylated PCBs (OH-PCBs) | Oxidation of the parent PCB by cytochrome P450 enzymes. | Endocrine disruption (estrogenic and anti-estrogenic effects), Disruption of thyroid hormone homeostasis. mdpi.comnih.gov |

| Sulfated PCBs (PCB-sulfates) | Conjugation of OH-PCBs with sulfate. | Potential for persistence and tissue accumulation, although generally more readily excreted. |

| PCB Quinones | Further oxidation of OH-PCBs. | Formation of covalent adducts with proteins and DNA, leading to cellular damage and genotoxicity. |

It is important to note that the toxicokinetics of these metabolites, including their distribution, further metabolism, and excretion, will ultimately determine their concentration at target tissues and the severity of their toxic effects. Research on other PCB congeners has shown that some hydroxylated metabolites can be persistent and accumulate in specific tissues, including the brain, potentially leading to neurotoxic effects. semanticscholar.org

Environmental Biotransformation and Degradation Pathways of 2,2 ,3,4,4 Pentachlorobiphenyl

Microbial Degradation Processes

The microbial breakdown of 2,2',3,4,4'-pentachlorobiphenyl is a critical component of its natural attenuation. Both aerobic and anaerobic microorganisms have demonstrated the capacity to transform this compound, albeit through different metabolic strategies.

Aerobic Biodegradation Mechanisms and Products

Under aerobic conditions, the biodegradation of highly chlorinated PCBs like this compound is generally a slow process. The initial step in the aerobic degradation of PCBs is typically catalyzed by biphenyl (B1667301) dioxygenase, an enzyme that introduces hydroxyl groups onto the biphenyl rings. This initial oxidation is often the rate-limiting step, particularly for congeners with a high degree of chlorination.

While specific studies detailing the complete aerobic degradation pathway and all resulting products for this compound are limited, research on similar pentachlorobiphenyls, such as PCB 101 (2,2',4,5,5'-pentachlorobiphenyl), provides valuable insights. The degradation of these compounds by aerobic bacteria can lead to the formation of chlorinated benzoic acids. For instance, the degradation of some PCBs is known to produce chlorobenzoates, which can be further mineralized to carbon dioxide, water, and chloride ions by specialized bacteria. The accumulation of intermediate metabolites is often minimal during these processes.

Anaerobic Reductive Dechlorination Pathways and Products

In anaerobic environments, such as sediments and waterlogged soils, the primary mechanism for the breakdown of highly chlorinated PCBs is reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl structure, with the PCB molecule acting as an electron acceptor. This dechlorination is a crucial first step, as it reduces the toxicity of the compound and makes it more susceptible to subsequent aerobic degradation.

Studies have shown that anaerobic microorganisms preferentially remove chlorine atoms from the meta and para positions of the biphenyl rings. For this compound, this would likely result in the formation of tetrachlorobiphenyls and trichlorobiphenyls. While specific dechlorination pathways for PCB 85 are not extensively documented, the general trend observed for other highly chlorinated congeners suggests a stepwise removal of chlorines. For example, the dechlorination of the commercial PCB mixture Aroclor 1254, which contains pentachlorobiphenyls, has been shown to result in the accumulation of lower chlorinated congeners.

Identification and Characterization of Key Microbial Strains (e.g., Microbacterium paraoxydans)

Several microbial strains have been identified for their ability to degrade PCBs. A notable example is Microbacterium paraoxydans , a Gram-positive bacterium that has demonstrated significant potential in degrading pentachlorobiphenyls. nih.gov While much of the detailed research has focused on its ability to degrade PCB 101, the enzymatic machinery of this bacterium suggests a broader capability for degrading other pentachlorobiphenyl isomers.

Microbacterium paraoxydans has been shown to degrade fluoranthene, another persistent organic pollutant, indicating a versatile metabolic system. researchgate.net Its ability to thrive in contaminated environments and its genetic potential for producing various enzymes make it a promising candidate for the bioremediation of PCB-contaminated sites. nih.gov Further research is needed to specifically characterize the degradation of this compound by this and other key microbial strains.

Enzymatic Screening and Metabolic Pathway Elucidation (e.g., Proteomic and Metabolomic Studies, 1,2,4-Benzenetriol Pathways)

To understand the intricate mechanisms of PCB degradation, researchers have employed advanced analytical techniques such as proteomics and metabolomics. Studies on Microbacterium paraoxydans have revealed significant changes in its protein and metabolite profiles when exposed to pentachlorobiphenyls. nih.gov

Upon exposure to PCB 101, Microbacterium paraoxydans upregulates several proteins, including ABC transporter proteins, which are likely involved in the uptake of the contaminant, and proteins related to quorum sensing and biofilm formation. nih.gov Metabolomic analysis has identified key intermediate products, with a significant up-regulation of 1,2,4-benzenetriol . nih.gov This compound is a known metabolite in the degradation pathways of other aromatic compounds, such as benzene, and its presence suggests that the degradation of the biphenyl structure proceeds through ring cleavage. The enriched pathways include those for the degradation of benzoate, chlorocyclohexane, and chlorobenzene. nih.gov These findings provide a blueprint for the likely enzymatic pathways involved in the breakdown of this compound by this bacterium.

Abiotic Transformation Processes

In addition to microbial activities, abiotic processes can also contribute to the transformation of this compound in the environment.

Photochemical Degradation (Photolysis and Hydroxyl Radical Reactions)

Photochemical degradation, driven by sunlight, is another potential pathway for the breakdown of PCBs in the environment. This process can occur through two main mechanisms: direct photolysis, where the PCB molecule directly absorbs light energy, and indirect photolysis, which is mediated by reactive oxygen species such as hydroxyl radicals (•OH).

The photolysis of PCBs generally involves the cleavage of carbon-chlorine bonds, leading to dechlorination. The rate and extent of photolysis are influenced by factors such as the degree and position of chlorination. Studies on other PCB congeners have shown that ortho-substituted chlorines are often more susceptible to photolytic cleavage. While specific photoproducts for this compound are not well-documented, it is expected that photolysis would lead to the formation of lower chlorinated biphenyls and potentially hydroxylated derivatives.

Hydroxyl radicals are highly reactive species that can attack the aromatic rings of PCBs, leading to hydroxylation and subsequent ring cleavage. These radicals are generated in the environment through various photochemical reactions involving dissolved organic matter and other photosensitizers. The reaction of hydroxyl radicals with PCBs can significantly enhance their degradation rate in sunlit surface waters. The specific products of the reaction between this compound and hydroxyl radicals require further investigation to be fully elucidated.

Chemical Dechlorination Methods and Pathways (e.g., Sodium Dispersion Method)

Chemical dechlorination presents a promising avenue for the remediation of PCB-contaminated materials. One of the most studied methods is the use of a sodium dispersion.

The sodium dispersion method involves the reaction of metallic sodium, dispersed in an inert solvent, with the chlorine atoms of the PCB molecule. This process results in the stripping of chlorine atoms from the biphenyl structure, leading to the formation of less chlorinated biphenyls, biphenyl, and sodium chloride. The general reaction can be represented as:

C₁₂H₅Cl₅ + 5Na → C₁₂H₁₀ + 5NaCl

The reaction mechanism is a reductive dechlorination, where the highly reactive sodium metal donates electrons to the PCB molecule, facilitating the cleavage of the carbon-chlorine bond. The efficiency of this process is influenced by several factors, including the reaction temperature, the size of the sodium particles, and the nature of the solvent. Smaller sodium particles provide a larger surface area for reaction, thus increasing the dechlorination rate.

Thermal Degradation and Pyrolysis Products (Excluding Safety Focus)

Thermal treatment, or pyrolysis, is another method employed for the destruction of PCBs. This process involves subjecting the compounds to high temperatures in the absence of oxygen. However, the thermal degradation of PCBs can lead to the formation of highly toxic byproducts, a significant concern in the application of this technology.

General studies on the pyrolysis of PCB mixtures have shown that at elevated temperatures, these compounds can undergo a series of complex reactions, including dechlorination, cyclization, and polymerization. nih.gov Key products identified from the pyrolysis of various PCB congeners include:

Polychlorinated dibenzofurans (PCDFs): These are formed through the intramolecular cyclization of PCB molecules, particularly those with chlorine atoms in the ortho positions.

Polychlorinated phenols (PCPs) and Polychlorinated biphenylols (PCB-OHs): These hydroxylated compounds can be formed through reactions with oxygen-containing species present as impurities or intentionally introduced. nih.gov

The specific pyrolysis products of this compound have not been extensively documented in available literature. However, based on its structure with chlorine atoms in ortho, meta, and para positions, it is plausible that its thermal degradation could yield a complex mixture of lesser-chlorinated biphenyls, chlorinated benzenes, and potentially PCDFs. The formation of specific products would be highly dependent on the pyrolysis temperature, residence time, and the presence of other substances.

Factors Influencing Degradation Kinetics and Efficiency

For chemical dechlorination methods like the sodium dispersion method, key factors include:

| Factor | Influence on Degradation |

| Temperature | Higher temperatures generally increase the reaction rate, leading to faster dechlorination. |

| Reactant Concentration | The concentration of the dechlorinating agent (e.g., sodium) directly impacts the rate of the reaction. |

| Particle Size of Reagent | Smaller particle sizes of the reagent (e.g., sodium) provide a larger surface area, enhancing the reaction kinetics. |

| Solvent | The choice of solvent can affect the solubility of the PCB and the dispersion of the reagent, thereby influencing the reaction efficiency. |

| Presence of Catalysts | The addition of certain catalysts can significantly accelerate the dechlorination process. |

For thermal degradation, the following factors are crucial:

| Factor | Influence on Degradation |

| Temperature | The primary determinant of the extent of degradation and the types of products formed. Higher temperatures generally favor more complete destruction but can also lead to the formation of different byproducts. |

| Residence Time | The duration for which the compound is maintained at the pyrolysis temperature affects the completeness of the degradation. |

| Presence of Oxygen | The amount of oxygen present dictates whether the process is pyrolysis (absence of oxygen) or combustion (presence of oxygen), leading to different product profiles. |

| Presence of Other Compounds | The co-pyrolysis of PCBs with other organic or inorganic materials can alter the reaction pathways and the resulting products. |

Advanced Analytical Methodologies for 2,2 ,3,4,4 Pentachlorobiphenyl in Complex Matrices

High-Resolution Chromatographic Techniques for Congener Separation

The separation of the 209 individual PCB congeners is a complex task due to their similar chemical structures and properties. epa.gov High-resolution chromatographic techniques are essential to achieve the necessary separation for accurate identification and quantification.

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS)

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for the analysis of PCBs, offering exceptional selectivity and sensitivity. waters.comeurofinsus.com This technique allows for the differentiation of PCB congeners from other co-eluting compounds and matrix interferences by measuring the exact mass of the ions. waters.com For the analysis of 2,2',3,4,4'-pentachlorobiphenyl, GC-HRMS provides the necessary resolving power to separate it from other pentachlorobiphenyl isomers and interfering substances that may be present in complex matrices. nih.govmdpi.com The use of HRMS, with resolving powers often exceeding 10,000, is a common requirement in various regulatory methods for PCB analysis. waters.com This high resolution is critical for distinguishing between PCB congeners and other chlorinated compounds that may have similar retention times but different elemental compositions. epa.gov

Capillary Column Chromatography and Retention Index Methods

The choice of capillary column is crucial for achieving optimal separation of PCB congeners. Columns with different stationary phases, such as DB-XLB, DB-5, and Rxi-17SilMS, exhibit varying selectivities for different congeners. nih.govmdpi.com The elution order of congeners can even be influenced by the temperature programming rate. nih.gov

To aid in the identification of congeners, retention index systems have been developed. These systems define the retention time of a compound relative to a series of standard compounds, often other PCB congeners. nih.gov This approach provides a more reliable means of congener identification than relying solely on absolute retention times, which can vary between instruments and analytical runs. nih.gov For instance, a noninteger retention index system has been established using a series of PCB congeners as internal standards, allowing for the calculation of retention indices for all 209 PCBs on various columns. nih.gov The reliability of these retention indices is high, with narrow confidence limits under consistent chromatographic conditions. nih.gov

Congener-Specific Quantification Approaches and Standards

Congener-specific quantification is essential for accurately assessing the risks associated with PCB exposure, as the toxicity of individual congeners varies significantly. eurofinsus.com This approach moves beyond the historical method of quantifying PCBs as commercial mixtures (Aroclors) and instead measures the concentration of each individual congener. epa.govclu-in.org

The use of isotopically labeled internal standards is a cornerstone of accurate congener-specific quantification. dspsystems.eu Carbon-13 (¹³C) labeled PCB congeners are added to the sample before extraction and analysis. epa.govepa.gov Since these labeled standards have nearly identical chemical and physical properties to their native counterparts, they experience the same losses during sample preparation and analysis. By measuring the ratio of the native congener to its labeled analog, analysts can correct for these losses and achieve highly accurate quantification. dspsystems.eu

For this compound, a corresponding ¹³C-labeled standard would be used for the most accurate quantification via isotope dilution mass spectrometry (IDMS). In methods like EPA Method 1628, a comprehensive set of 29 ¹³C-labeled PCB congeners are used as isotope dilution quantification standards to quantify a wide range of congeners. epa.govepa.gov

Advanced Sample Preparation and Clean-up Strategies for Environmental and Biological Samples

The analysis of this compound in complex matrices like soil, sediment, and biological tissues requires extensive sample preparation to remove interfering substances. cdc.gov The goal is to isolate the PCBs from the matrix and concentrate them to a level suitable for instrumental analysis.

Common extraction techniques include Soxhlet extraction, ultrasonic extraction, pressurized fluid extraction, and microwave-assisted extraction. federalregister.gov The choice of method depends on the sample matrix and the specific requirements of the analysis. For instance, automated Soxhlet extraction (Method 3541) and pressurized fluid extraction (Method 3545A) are effective for solid matrices. federalregister.gov For aqueous samples, liquid-liquid extraction (Method 3510C) or solid-phase extraction (Method 3535A) are frequently employed. federalregister.gov

Following extraction, a clean-up step is almost always necessary to remove co-extracted lipids, humic acids, and other compounds that can interfere with the analysis. cdc.gov This is often achieved using column chromatography with adsorbents like silica (B1680970) gel, alumina, or Florisil. cdc.gov In some cases, multi-column cleanup procedures are required to achieve the necessary level of purity for sensitive analyses like GC-HRMS.

Quality Assurance and Quality Control in Trace Analysis of PCBs

Rigorous quality assurance (QA) and quality control (QC) measures are imperative to ensure the reliability and defensibility of trace-level PCB data. pcbtok.comfinestpcb.comelepcb.com This involves a systematic process of monitoring and evaluating all aspects of the analytical process, from sample collection to data reporting.

Key QA/QC elements include:

Method Blanks: Analyzing a sample free of the analyte to check for contamination during the analytical process.

Laboratory Control Samples (LCS): Analyzing a sample with a known concentration of the analyte to assess the accuracy of the method.

Matrix Spike/Matrix Spike Duplicates (MS/MSD): Adding a known amount of the analyte to a sample to evaluate the effect of the sample matrix on the analytical results.

Surrogates: Adding non-target compounds with similar chemical properties to the target analytes to every sample to monitor the efficiency of the extraction and analysis process. epa.gov

Calibration Standards: Using certified reference materials to create a calibration curve for quantifying the analyte. dspsystems.eu

Adherence to established protocols, such as those outlined by the EPA or other regulatory bodies, is crucial. epa.govepa.gov This includes documenting all procedures, maintaining instrument performance, and ensuring that all analytical data meet predefined quality criteria. pcbtok.comfinestpcb.comelepcb.com

Development of Novel Detection and Quantification Techniques

While GC-HRMS remains the benchmark for PCB analysis, research continues into the development of new and improved detection and quantification techniques. These efforts aim to enhance sensitivity, reduce analysis time, and lower costs.

One area of development is the use of alternative ionization techniques in mass spectrometry, such as atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI), which can provide different selectivity for certain compounds. pnnl.gov Another emerging technology is ion mobility spectrometry-mass spectrometry (IMS-MS), which adds another dimension of separation based on the size and shape of the ions, potentially resolving co-eluting isomers. pnnl.gov

Furthermore, advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are making it a viable alternative for the analysis of some PCB metabolites, such as hydroxylated PCBs (OH-PCBs). nih.gov While not directly applicable to this compound itself, these developments showcase the ongoing innovation in the field of persistent organic pollutant analysis. Immunoassay-based screening methods are also available for rapid, field-based detection of PCBs, though they are typically less specific and quantitative than chromatographic methods. clu-in.org

Ecological Risk Assessment and Predictive Modeling for 2,2 ,3,4,4 Pentachlorobiphenyl

Frameworks for Assessing Environmental Contamination Potential

The assessment of environmental contamination potential for substances like 2,2',3,4,4'-Pentachlorobiphenyl is typically structured around established ecological risk assessment (ERA) frameworks, such as those developed by the U.S. Environmental Protection Agency (EPA). These frameworks provide a systematic process for evaluating the likelihood of adverse ecological effects occurring as a result of exposure to chemical stressors. The process generally consists of three main phases:

Problem Formulation : This initial phase defines the scope and objectives of the risk assessment. For PCB 85, this involves identifying its sources, characterizing the environments it is likely to contaminate, and defining assessment endpoints. Assessment endpoints are explicit expressions of the environmental values to be protected, such as the reproductive success of a particular fish species or the population stability of a predatory bird. A conceptual model is developed to illustrate the relationships between PCB 85, exposure pathways, and the assessment endpoints.

Analysis Phase : This phase involves two key components: exposure characterization and ecological effects characterization.

Exposure Characterization : This evaluates the interaction of the chemical with the ecological entity. It involves measuring or modeling the transport, transformation, and fate of PCB 85 to determine the concentration, duration, and frequency of exposure for various organisms in different environmental media (water, sediment, soil, air).

Ecological Effects Characterization : This component evaluates the evidence that exposure to PCB 85 can cause adverse effects. It draws on toxicological studies to establish a cause-and-effect relationship and quantifies the relationship between the dose and the response.

Risk Characterization : This final phase integrates the exposure and effects characterizations to estimate the probability and magnitude of adverse effects. It involves comparing exposure levels to toxicity values to determine a risk quotient. The assessment includes a thorough discussion of uncertainties, as the composition of PCB mixtures can change in the environment, potentially altering their toxicity compared to the commercial mixtures often used in laboratory studies ca.gov.

These frameworks are flexible and can be adapted for various stressors, including specific chemical congeners like this compound, as well as non-chemical stressors.

Quantitative Structure-Property Relationship (QSPR) Modeling Applications

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. For PCB 85, QSPR models are invaluable for estimating key parameters that govern its environmental behavior, especially when experimental data are scarce.

QSPR models establish mathematical relationships between a chemical's properties and its structural features, known as molecular descriptors. These descriptors can include constitutional indices (e.g., molecular weight), topological indices (describing atomic connectivity), and quantum chemical parameters (e.g., electrophilicity index).

For polychlorinated biphenyls, QSPR studies have been used to predict various critical properties:

n-Octanol-Water Partition Coefficient (Kow) : This parameter is crucial for assessing the lipophilicity and bioaccumulation potential of a substance. A higher Kow value, such as the estimated log Kow of 6.30 for PCB 85, indicates a greater tendency to partition into fatty tissues epa.gov.

Toxicity : QSPR models can be developed to predict the toxicity of PCB congeners. Studies have shown a relationship between toxicity and factors like coplanarity and the number and position of chlorine atoms mdpi.com.

Environmental Fate Parameters : Properties like water solubility, vapor pressure, and Henry's Law constant, which are essential for fate and transport modeling, can also be estimated using QSPR.

By constructing multiple linear regression equations, researchers can develop reliable models to predict these properties for specific congeners like this compound, aiding in a more comprehensive risk assessment mdpi.com.

Environmental Fate and Transport Models (e.g., Atmospheric Transport Models)

Environmental fate and transport models are critical tools for predicting the distribution of this compound in the environment. These models use the physicochemical properties of the compound, often derived from QSPR, along with environmental parameters to simulate its movement and transformation.

PCBs are semi-volatile compounds, meaning they can partition between the atmosphere, water, soil, and sediment. Their fate is governed by several key processes:

Volatilization : PCBs can evaporate from contaminated soils and water bodies into the atmosphere nih.gov.

Atmospheric Transport : Once in the atmosphere, PCBs can be transported long distances, bound to airborne particulate matter or in the vapor phase. This long-range transport is responsible for the presence of PCBs in remote regions like the Arctic, far from their original sources mdpi.comnih.gov.

Deposition : PCBs are removed from the atmosphere through wet (rain and snow) and dry deposition, contaminating terrestrial and aquatic ecosystems.

Sorption : In aquatic environments, the hydrophobicity of PCBs causes them to bind strongly to organic matter in soil and sediment, making these compartments significant sinks for contamination clu-in.org.

Persistence : PCBs are resistant to environmental degradation, including chemical, physical, and biological processes, leading to their long-term persistence epa.govunep.org.

Models like fugacity-based models are used to predict the partitioning of chemicals between different environmental compartments. More complex models can simulate the movement of PCBs through specific ecosystems, such as rivers and harbors, accounting for processes like advection, dispersion, and sediment resuspension and deposition researchgate.net. These models are essential for understanding exposure pathways and predicting environmental concentrations over time.

Bioaccumulation and Food Web Transfer Modeling and Validation

Due to its high lipophilicity (log Kow = 6.30), this compound has a strong tendency to bioaccumulate in the fatty tissues of organisms epa.gov. Bioaccumulation is the process by which the concentration of a contaminant increases in an organism over time, relative to the concentration in the environment. When this occurs through the consumption of contaminated food, it is termed biomagnification, leading to progressively higher concentrations at higher trophic levels.

Food web models are used to simulate the transfer and magnification of PCBs through different trophic levels, from primary producers like phytoplankton to top predators such as fish, marine mammals, and birds nih.govresearchgate.net. These models are crucial for predicting the concentrations of PCB 85 in various species, which can then be compared to known toxicity thresholds to assess risk.

Validation of these models is achieved by comparing model predictions with measured concentrations of PCB 85 in field-collected samples from different trophic levels. This comparison helps to refine the model's parameters and improve its predictive accuracy.

The Biota-Sediment Accumulation Factor (BSAF) is a key parameter used to quantify the bioaccumulation of sediment-associated contaminants in benthic (sediment-dwelling) organisms. It is defined as the ratio of the lipid-normalized concentration of a chemical in an organism to the organic carbon-normalized concentration in the sediment.

BSAF = (Concentration in Biota / Lipid Fraction) / (Concentration in Sediment / Organic Carbon Fraction)

BSAF models are based on the principle of equilibrium partitioning, which assumes that the distribution of a hydrophobic chemical between sediment organic carbon and an organism's lipids will reach a steady state. These models are widely used in risk assessments for contaminated sites to predict tissue concentrations in benthic invertebrates from sediment concentrations sfu.caornl.govresearchgate.net. The U.S. EPA maintains a large dataset of BSAF values for various chemicals, including PCBs, from numerous locations, which can be used to evaluate the reasonableness of site-specific data epa.gov. While theoretically, the BSAF for a non-metabolized, hydrophobic compound should be around 1 to 2, field-measured values can vary significantly due to non-equilibrium conditions, species-specific factors, and other environmental variables researchgate.nethudsonriver.org.

| Species | PCB Congener | Log Kow | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Pike (Esox lucius) | Trichloro- to Heptachlorobiphenyls | Varies | Log BAF | Log BAF = 0.96 * Log Kow - 0.24 | nih.gov |

| Eel (Anguilla anguilla) | Trichloro- to Heptachlorobiphenyls | Varies | Log BAF | R² = 0.66 with Log Kow | nih.gov |

| Clam (Macoma nasuta) | 2,3',4,4',5-Pentachlorobiphenyl (B1678578) | - | Accumulation Factor (AF) | < 2 in highly polluted sediment | nih.gov |

| Aquatic Organisms | This compound (PCB 85) | 6.30 | Log BAF | Variable (Baseline vs. Field) | epa.gov |

The bioaccumulation of this compound can vary significantly among different species due to differences in physiology, metabolism, diet, and habitat. Therefore, species-specific and trophic level-specific models are often necessary for accurate risk assessment.

Factors influencing species-specific bioaccumulation include:

Metabolic Capacity : Some species have a greater ability to metabolize and eliminate certain PCB congeners, reducing their bioaccumulation potential.

Lipid Content : Organisms with higher lipid content tend to accumulate higher concentrations of lipophilic compounds like PCB 85.

Feeding Strategy : The position of a species in the food web (trophic level) and its specific diet are primary determinants of PCB exposure and subsequent biomagnification researchgate.net.

Habitat : Organisms living in direct contact with highly contaminated sediments (benthic species) may have different exposure pathways than pelagic (open-water) species.

Models can be parameterized for specific species of concern, such as top predators like the double-crested cormorant or harbor seal, which are often highly sensitive to the effects of PCBs sfu.ca. These models incorporate species-specific data on diet composition, energy expenditure, and metabolic rates to provide more realistic predictions of contaminant concentrations and associated risks.

Challenges and Advancements in Ecological Risk Characterization for Persistent Organic Pollutants

The ecological risk characterization for persistent organic pollutants (POPs) like this compound is fraught with challenges, but the field is also marked by significant scientific advancements.

Challenges :

Mixture Toxicity : In the environment, PCBs exist as complex mixtures of many different congeners, which can have additive, synergistic, or antagonistic effects. Assessing the risk of a single congener like PCB 85 in isolation may not fully capture the risk posed by the entire mixture present at a contaminated site ca.gov.

Data Gaps : There is often a lack of toxicity data for many individual PCB congeners and for the wide array of species present in an ecosystem.

Subtle, Long-Term Effects : POPs can cause subtle effects on reproduction, development, and immune function that are difficult to detect and link directly to chemical exposure in wild populations unep.orgresearchgate.net.

Global Transport : The long-range atmospheric transport of POPs means that even remote and seemingly pristine ecosystems are at risk, making it a global issue that is difficult to manage on a local scale mdpi.comunep.org.

Advancements :

Improved Analytical Methods : Advances in analytical chemistry, such as high-resolution mass spectrometry, allow for more accurate, congener-specific measurement of PCBs in environmental and biological samples at very low concentrations. This provides higher quality data for risk assessments and model validation nih.gov.

'Omics' Technologies : Fields like genomics, proteomics, and metabolomics are providing new insights into the mechanisms of PCB toxicity and helping to identify sensitive biomarkers of exposure and effect.

Sophisticated Modeling : Environmental fate and food web models are becoming increasingly sophisticated, incorporating more realistic ecological interactions and processes to improve their predictive power.

Weight-of-Evidence Approaches : Modern risk assessments increasingly use a weight-of-evidence approach, integrating data from laboratory studies, field observations, and predictive models to build a more robust and comprehensive characterization of risk canada.ca.

International Cooperation : Global treaties like the Stockholm Convention on Persistent Organic Pollutants facilitate international efforts to reduce and eliminate the production, use, and release of chemicals like PCBs, addressing the challenge of their global distribution mdpi.comunep.org.

These advancements are continually improving the ability of scientists and regulators to characterize and manage the ecological risks posed by this compound and other POPs.

Future Research Directions and Knowledge Gaps in 2,2 ,3,4,4 Pentachlorobiphenyl Studies

Unraveling Complex Biogeochemical Interactions and Fluxes

Future research must focus on the intricate interactions of PCB 85 with various environmental compartments. A significant knowledge gap exists in understanding the dynamic exchange of this compound between soil, sediment, water, and the atmosphere. Key areas for investigation include the influence of environmental factors such as temperature, pH, and organic carbon content on its partitioning and bioavailability. nih.gov For instance, while it's known that higher organic carbon in soil can reduce the bioavailability of some PCBs, the specific dynamics for PCB 85 across different ecosystem types remain to be fully elucidated. nih.gov

Further research should also investigate the role of atmospheric transport and deposition in the long-range distribution of PCB 85. Understanding these fluxes is critical for developing accurate global transport models and assessing the contamination risk in remote and pristine environments.

Refinement of Mechanistic Ecotoxicological Understanding at Sub-Organismal Levels

While the toxicity of polychlorinated biphenyls (PCBs) as a group is well-documented, a more nuanced understanding of the specific mechanisms of action for individual congeners like PCB 85 is required. nih.gov Future ecotoxicological studies should move beyond broad endpoints and delve into the sub-organismal responses to PCB 85 exposure. This includes investigating its effects on gene expression, protein function, and metabolic pathways in various organisms.

Structure-function relationship studies have identified that certain PCBs, particularly coplanar and mono-ortho coplanar congeners, elicit toxic effects similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) by binding to the aryl hydrocarbon (Ah) receptor. nih.gov Research is needed to precisely characterize the Ah receptor binding affinity and agonist activity of PCB 85 to better predict its potential for dioxin-like toxicity. nih.gov

Development and Optimization of Novel Bioremediation and Abiotic Remediation Technologies

Developing effective and environmentally friendly remediation techniques for PCB-contaminated sites is a critical research priority. While bioremediation, which utilizes microorganisms to degrade or transform contaminants, has shown promise for PCBs in general, its efficiency for specific, highly chlorinated congeners like PCB 85 needs to be enhanced. nih.govfrontiersin.orgencyclopedia.pub

Future research should focus on:

Identifying and engineering novel microbial strains with enhanced metabolic capabilities for degrading highly chlorinated PCBs. nih.govelsevierpure.com

Optimizing bioremediation conditions through techniques like biostimulation (adding nutrients to stimulate indigenous microorganisms) and bioaugmentation (introducing specific microorganisms to a contaminated site). frontiersin.org